6-Chloro-2-ethylaminonicotinic acid

概述

描述

6-Chloro-2-ethylaminonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62. It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chloro group at the 6th position and an ethylamino group at the 2nd position on a nicotinic acid backbone.

准备方法

The synthesis of 6-Chloro-2-ethylaminonicotinic acid typically involves the chlorination of 2-ethylaminonicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may also involve the use of solvents like dichloromethane or chloroform to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反应分析

6-Chloro-2-ethylaminonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6-Chloro-2-ethylaminonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is utilized in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

作用机制

The mechanism of action of 6-Chloro-2-ethylaminonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

相似化合物的比较

6-Chloro-2-ethylaminonicotinic acid can be compared with other nicotinic acid derivatives, such as:

2-Chloronicotinic acid: Similar in structure but lacks the ethylamino group, which may result in different biological activities and applications.

6-Chloronicotinic acid: Lacks the ethylamino group at the 2nd position, leading to variations in chemical reactivity and biological effects.

2-Ethylaminonicotinic acid:

The uniqueness of this compound lies in the combination of the chloro and ethylamino groups, which confer specific chemical and biological properties that are distinct from its analogs .

生物活性

6-Chloro-2-ethylaminonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antimalarial, and potential therapeutic applications.

Chemical Structure and Properties

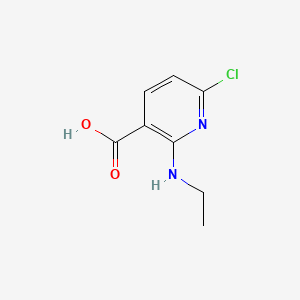

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and an ethylamino group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of nicotinic acid, including this compound, displayed strong inhibitory effects against various Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. The inhibition zones for these bacteria were reported to exceed 10 mm, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Bacillus subtilis | >10 |

| Staphylococcus aureus | >10 | |

| Escherichia coli | <10 |

This data suggests that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited.

Antimalarial Activity

The antimalarial potential of this compound has also been explored. Compounds similar in structure have been reported to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), a critical component for malaria protozoa survival. This mechanism suggests that derivatives of nicotinic acid could serve as leads for developing new antimalarial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it may act as a noncompetitive inhibitor for enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism . This inhibition mechanism could be beneficial for managing conditions like diabetes.

Case Studies

A noteworthy case study involved the synthesis and evaluation of various nicotinic acid derivatives, including this compound. The results indicated that modifications to the amino group significantly influenced the antimicrobial efficacy. For example, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis compared to those with electron-donating groups .

属性

IUPAC Name |

6-chloro-2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPWEDGPJWJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。